molecular formula C15H25ClO3Si B3239017 Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- CAS No. 141813-16-3

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-

Cat. No.: B3239017
CAS No.: 141813-16-3
M. Wt: 316.89 g/mol
InChI Key: JSFVRHAXCYPWRJ-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is an organosilicon compound that features a benzene ring substituted with a chloromethyl group and a triethoxysilyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- typically involves a multi-step process. One common method starts with the chloromethylation of benzene to introduce the chloromethyl group. This is followed by the reaction of the chloromethylated benzene with a triethoxysilyl ethyl reagent under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the triethoxysilyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Siloxanes: Hydrolysis of the triethoxysilyl group can lead to the formation of siloxane polymers.

Scientific Research Applications

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- has several applications in scientific research:

    Materials Science: It is used in the synthesis of functionalized siloxane polymers and hybrid materials with unique properties.

    Organic Synthesis:

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism by which Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the triethoxysilyl group is converted to silanols, which can further react to form siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]- is unique due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. This makes it particularly useful in the synthesis of siloxane-based materials and hybrid organic-inorganic compounds.

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-9-15(13-16)10-8-14/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFVRHAXCYPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1=CC=C(C=C1)CCl)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720013
Record name {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141813-16-3
Record name {2-[4-(Chloromethyl)phenyl]ethyl}(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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